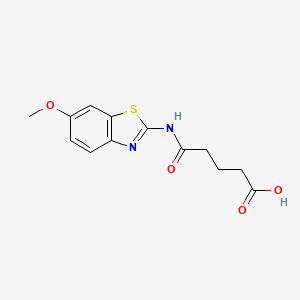

![molecular formula C14H11FO2 B1299039 4-[(3-Fluorophenyl)methoxy]benzaldehyde CAS No. 66742-57-2](/img/structure/B1299039.png)

4-[(3-Fluorophenyl)methoxy]benzaldehyde

Vue d'ensemble

Description

4-[(3-Fluorophenyl)methoxy]benzaldehyde is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Material Science

4-[(3-Fluorophenyl)methoxy]benzaldehyde and its derivatives play a significant role in the field of synthesis and material science. For instance, bis-aldehyde monomers such as 4-(4′-formyl-phenoxy)benzaldehyde and its methoxy and ethoxy derivatives have been synthesized starting from 4-fluorobenzaldehyde. These monomers, when polymerized, form poly(azomethine)s with notable electrical conductivities, showcasing their potential in the development of electrically conductive materials (Hafeez et al., 2019).

Organic Synthesis and Chemical Reactions

In the realm of organic chemistry, substituted benzaldehydes like this compound and its analogs are key intermediates. They have been used in various chemical reactions, including the Baeyer-Villiger oxidation, where fluorobenzaldehydes were efficiently converted to fluorophenols, highlighting the enzymes' preference for the production of fluorophenols over benzoic acids, which contradicts the traditional rule derived from chemical studies (Moonen et al., 2005).

Nonlinear Optical Applications

Compounds like 3-methoxy-4-hydroxy-benzaldehyde (MHBA), closely related to this compound, have been identified as efficient molecular nonlinear optical materials due to their significant second-order nonlinear optical susceptibility and transparency in the blue region. Research on MHBA has involved growth from solution and analysis of its optical transmission, mechanical hardness, and laser damage, contributing to the understanding of similar compounds (Venkataramanan et al., 1994).

Molecular Structure and Spectral Analysis

The molecular structure and vibrational spectral studies of compounds like 3-hydroxy-4-methoxy-benzaldehyde, which share structural similarities with this compound, have been conducted to understand their characteristics better. These studies provide insights into the molecular geometries, energies, and thermodynamic properties of such compounds, aiding in the development of materials with desired physical and chemical properties (Yadav et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be used as an organic synthesis intermediate for laboratory research and drug molecule synthesis .

Mode of Action

In organic synthesis, the aldehyde group in the structure can be oxidized to a carboxylic group, or reduced to a hydroxyl group . Additionally, the aldehyde group can undergo a Wittig reaction to produce a corresponding alkene derivative .

Biochemical Pathways

Given its role as an intermediate in organic synthesis, it can be involved in various biochemical transformations depending on the specific context of the synthesis .

Pharmacokinetics

As an organic synthesis intermediate, its bioavailability would largely depend on the specific drug molecule it is used to synthesize .

Result of Action

As an intermediate in organic synthesis, its effects would be largely determined by the final compound it is used to produce .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(3-Fluorophenyl)methoxy]benzaldehyde. For instance, it is known to be sensitive to oxidation by air over long periods of storage at room temperature, leading to the formation of corresponding benzoic acid compounds. Therefore, it is generally required to be stored at low temperatures (2 to 8 degrees Celsius) .

Propriétés

IUPAC Name |

4-[(3-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKSIIHRKWTIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358193 | |

| Record name | 4-[(3-Fluorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66742-57-2 | |

| Record name | 4-[(3-Fluorophenyl)methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66742-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((3-Fluorobenzyl)oxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066742572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3-Fluorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Fluorbenzyloxy)benzaldehyd | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((3-FLUOROBENZYL)OXY)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F835Z6XML4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B1298965.png)

![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)

![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)

![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)